O-Allylhydroxylamine hydrochloride
Description
Historical Context and Evolution of Hydroxylamine (B1172632) Derivatives in Organic Synthesis
Hydroxylamine itself was first isolated in 1865 by Wilhelm Clemens Lossen. wikipedia.org Since then, hydroxylamine and its derivatives have become indispensable reagents in organic chemistry. wikipedia.orgbritannica.com Initially, their use was centered on the formation of oximes from aldehydes and ketones, a reaction still valuable for purification and characterization. wikipedia.orgbritannica.com
Over time, the applications of hydroxylamine derivatives have expanded dramatically. The development of methods for O-alkylation and O-arylation has allowed for the synthesis of a diverse range of substituted hydroxylamines. organic-chemistry.org These derivatives are not merely intermediates but also participate in a variety of powerful transformations, including rearrangements and the formation of nitrogen-containing heterocycles. sigmaaldrich.com The relatively weak N-O bond in these compounds makes them valuable precursors for generating nitrogen-centered radicals, a property that has been increasingly exploited in modern synthetic methods, particularly in visible-light photochemistry. researchgate.net
Significance of O-Allylhydroxylamine Hydrochloride as a Synthetic Intermediate
This compound stands out as a particularly useful synthetic intermediate due to the presence of two reactive functional groups: the hydroxylamine moiety and the allyl group. smolecule.com The hydroxylamine part can react with carbonyl compounds to form O-allyloximes, which are versatile precursors for various transformations. chemimpex.comwikipedia.org The allyl group, on the other hand, can participate in a range of reactions, including additions, cycloadditions, and transition metal-catalyzed cross-coupling reactions. smolecule.com
This dual reactivity makes this compound a valuable building block for creating complex molecular architectures. chemimpex.com It is extensively used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. ontosight.aismolecule.com For instance, it serves as a key reagent in the preparation of allylic amines and various nitrogen-containing compounds. chemimpex.comsmolecule.com
Overview of Research Trajectories Involving this compound
Current research involving this compound is multifaceted and spans several key areas of chemistry:
Organic Synthesis: Researchers continue to explore new synthetic methodologies that utilize this compound. This includes its use in the development of novel cyclization reactions to form heterocyclic compounds like pyridines. sigmaaldrich.com
Medicinal Chemistry: The allylhydroxylamine motif is being incorporated into new molecules to investigate their potential biological activities. smolecule.com While this compound itself is not a therapeutic agent, it is a valuable tool for synthesizing compounds for drug discovery. smolecule.com For example, derivatives of hydroxylamine are being studied as inhibitors of enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer therapy. brynmawr.edu
Materials Science: The compound's reactivity is being harnessed in polymer chemistry to modify polymer properties for applications in coatings and adhesives. chemimpex.com
Analytical Chemistry: It is employed in analytical methods for the detection and quantification of carbonyl compounds due to its ability to form stable derivatives with aldehydes and ketones. chemimpex.com
The following table provides a summary of the key properties of this compound:
| Property | Value |
| Chemical Formula | C₃H₈ClNO |
| Molecular Weight | 109.55 g/mol nih.govsigmaaldrich.com |
| Appearance | White to almost white crystalline solid ontosight.aichemicalbook.comtcichemicals.com |
| Melting Point | ~170 °C (decomposes) chemicalbook.comsigmaaldrich.com |
| Solubility | Soluble in water and methanol (B129727) ontosight.aismolecule.com |
| CAS Number | 38945-21-0 nih.govsigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
O-prop-2-enylhydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO.ClH/c1-2-3-5-4;/h2H,1,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQUJVRFXPBMHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192241 | |
| Record name | O-Allylhydroxylamine hydrochloride | |
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Molecular Weight |
109.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38945-21-0 | |
| Record name | O-Allylhydroxylamine hydrochloride | |
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| Record name | O-Allylhydroxylamine hydrochloride | |
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| Record name | O-Allylhydroxylamine hydrochloride | |
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| Record name | O-allylhydroxylamine hydrochloride | |
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| Record name | O-Allylhydroxylamine hydrochloride | |
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Synthetic Methodologies and Route Optimization for O Allylhydroxylamine Hydrochloride
Classical Synthetic Approaches for O-Alkylhydroxylamines
Traditional methods for synthesizing O-alkylhydroxylamines have been foundational in organic chemistry. These routes, while effective, often face challenges related to harsh reaction conditions, substrate limitations, and the generation of stoichiometric byproducts.
Modified Gabriel Synthesis Routes
The Gabriel synthesis, historically a robust method for preparing primary amines from primary alkyl halides, has been adapted for the synthesis of O-alkylhydroxylamines. wikipedia.orgnumberanalytics.com The classical approach involves the N-alkylation of a potassium phthalimide (B116566) salt, followed by hydrolysis to release the primary amine. wikipedia.orglibretexts.org For O-alkylhydroxylamines, the strategy is modified by using a reagent that serves as a hydroxylamine (B1172632) equivalent.
The process typically begins with the alkylation of N-hydroxyphthalimide with an appropriate alkyl halide, such as allyl bromide, to form the N-alkoxyphthalimide intermediate. The crucial step is the subsequent cleavage of the phthaloyl protecting group to liberate the desired O-alkylhydroxylamine. The original Gabriel method's reliance on strong acid or base for hydrolysis limited its applicability to sensitive substrates. thermofisher.com A significant improvement was the Ing-Manske procedure, which utilizes hydrazine (B178648) hydrate (B1144303) in a milder, neutral solution to cleave the N-alkoxyphthalimide, precipitating phthalhydrazide (B32825) and leaving the primary O-alkylhydroxylamine in solution. wikipedia.orgthermofisher.com
Further refinements have been developed to enhance the efficiency and mildness of the cleavage step, expanding the substrate scope of this venerable reaction.
Table 1: Comparison of Deprotection Methods in Gabriel-type Synthesis
| Method | Reagent(s) | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acid Hydrolysis | Strong Acid (e.g., H₂SO₄, HBr) | High Temperature | Effective for robust substrates | Harsh conditions, not suitable for acid-sensitive molecules. thermofisher.com |
| Base Hydrolysis | Strong Base (e.g., NaOH, KOH) | High Temperature | Alternative to acid hydrolysis | Harsh conditions, not suitable for base-sensitive molecules. thermofisher.com |
| Ing-Manske Procedure | Hydrazine Hydrate (N₂H₄·H₂O) | Reflux in Ethanol (B145695) | Milder, neutral conditions. wikipedia.org | Phthalhydrazide byproduct can be difficult to separate. wikipedia.org |
| Borohydride Reduction | Sodium Borohydride (NaBH₄) | Isopropyl Alcohol (IPA) | Exceptionally mild conditions | May not be universally applicable |
Hydrolysis of Oxime Ethers in O-Allylhydroxylamine Synthesis
The formation and subsequent hydrolysis of oxime ethers represent another classical route to O-substituted hydroxylamines. wikipedia.org Oxime ethers are typically synthesized via the condensation of a ketone or an aldehyde with an O-substituted hydroxylamine hydrochloride. mdpi.com To prepare O-allylhydroxylamine, the reverse of this process is employed. An appropriately chosen oxime O-allyl ether can be subjected to hydrolysis, typically under acidic conditions, to break the C=N bond. wikipedia.org
A study on the hydrolysis of butanone oxime in the presence of a strong acid like sulfuric acid demonstrated the formation of hydroxylammonium sulfate (B86663) (NH₃OH⁺). nih.gov The process involves the protonation of the oxime nitrogen, followed by nucleophilic attack by water, leading to the cleavage of the C=N bond and the liberation of hydroxylamine and butanone. nih.gov A similar principle applies to the hydrolysis of O-allyl oxime ethers to yield O-allylhydroxylamine hydrochloride.
Mitsunobu Reaction with N-Hydroxyphthalimide and Subsequent Deprotection
The Mitsunobu reaction offers a powerful and versatile method for the synthesis of O-alkylhydroxylamines from alcohols, proceeding with a clean inversion of stereochemistry at the alcohol carbon. organic-chemistry.org This reaction is particularly valuable for converting primary and secondary alcohols into a wide array of functional groups. In the context of O-allylhydroxylamine synthesis, allyl alcohol is reacted with N-hydroxyphthalimide, which serves as the acidic nucleophile. nih.gov
The reaction is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD). The triphenylphosphine and DEAD combine to activate the alcohol, allowing it to be displaced by the N-hydroxyphthalimide nucleophile. organic-chemistry.org This forms the N-(allyloxy)phthalimide intermediate.
Similar to the modified Gabriel synthesis, the final step is the deprotection of this intermediate to release O-allylhydroxylamine. Hydrazinolysis (the Ing-Manske procedure) is commonly employed for this purpose. nih.gov The search for more efficient and parallel synthesis-compatible methods has led to the development of solid-phase approaches, where a supported N-hydroxyphthalimide reagent is used, simplifying purification and handling. nih.gov
Table 2: Key Reagents in the Mitsunobu Synthesis of O-Alkylhydroxylamines
| Reagent Type | Example | Role in Reaction |
|---|---|---|
| Alcohol | Allyl Alcohol | Source of the allyl group |
| Nucleophile | N-Hydroxyphthalimide (NHPI) | Source of the protected hydroxylamine moiety. nih.gov |
| Phosphine | Triphenylphosphine (PPh₃) | Activates the azodicarboxylate and facilitates alcohol activation. organic-chemistry.org |
| Azodicarboxylate | Diethylazodicarboxylate (DEAD) | Oxidizes the phosphine and is the ultimate proton acceptor. organic-chemistry.org |
| Deprotection Agent | Hydrazine (N₂H₄) | Cleaves the phthalimide group to liberate the final product. nih.gov |
Advanced and Sustainable Synthetic Strategies
Modern synthetic chemistry places a strong emphasis on developing methodologies that are not only efficient but also environmentally benign and sustainable. This has led to innovative approaches for the synthesis of hydroxylamine derivatives.
Catalytic Hydrogenation of Nitroaromatics for Hydroxylamine Precursors
The selective catalytic hydrogenation of nitroaromatics is a paramount industrial route for producing anilines, but it can be strategically halted at the intermediate N-arylhydroxylamine stage. rsc.orgnih.gov These hydroxylamines are valuable precursors themselves. The primary challenge lies in preventing the over-reduction of the hydroxylamine to the corresponding amine, as this step is often thermodynamically favored. nih.govmdpi.com
Significant progress has been made by using platinum catalysts supported on materials like silica (B1680970) (Pt/SiO₂) or carbon (Pt/C). rsc.orgnih.gov The key to achieving high selectivity for the hydroxylamine product is the precise control of reaction conditions and the use of specific additives or catalyst modifiers. For instance, the addition of small amounts of dimethyl sulfoxide (B87167) (DMSO) has been shown to inhibit the further hydrogenation of the hydroxylamine intermediate to the aniline (B41778). rsc.org Similarly, the presence of certain amines, like triethylamine, can promote the initial conversion of the nitroaromatic compound. rsc.org This method allows for the synthesis of various substituted N-aryl hydroxylamines in excellent yields (up to 99%) under mild conditions, such as room temperature and atmospheric hydrogen pressure. rsc.org
Table 3: Influence of Additives on the Selective Hydrogenation of Nitrobenzene
| Catalyst | Additive(s) | Solvent | Temperature | H₂ Pressure | Key Finding |
|---|---|---|---|---|---|
| Pt/SiO₂ | Triethylamine, DMSO | Isopropanol | Room Temp | 1 bar | Additives are key for high selectivity and conversion to the hydroxylamine. rsc.org |
| Pt/C | None | Varies | Varies | Varies | N-phenylhydroxylamine and aniline are often generated simultaneously. mdpi.com |
| Pt/Carbon Black | 4-dimethylaminopyridine, tributylphosphite | Methanol (B129727) | 5-50°C | 100-500 kPa | A combination of a nitrogen-containing base and a phosphorus compound enhances selectivity. google.com |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to reduce the environmental impact of chemical processes. In the synthesis of O-allylhydroxylamine and its analogs, this translates to using less hazardous reagents, developing catalytic processes, improving atom economy, and employing environmentally benign solvents and energy sources. rsc.org
One innovative approach improves the atom economy of the Gabriel synthesis. A modified phthalimide reagent has been developed that, after the hydrolysis step, can be recovered from the aqueous solution nearly quantitatively and reused. rsc.org This "direct cycle" between a coproduct and a reactant significantly reduces waste. The synthesis of O-alkylated hydroxylamines using this recyclable reagent was successful, employing ultrasound and microwave irradiation to accelerate the alkylation and hydrolysis steps, which are more energy-efficient than conventional heating. rsc.org
Furthermore, the development of continuous flow processes represents a significant step towards greener and safer chemical manufacturing. A robust flow procedure has been demonstrated for the conversion of biobased glycerol (B35011) into valuable chemical intermediates. uliege.be While not directly synthesizing O-allylhydroxylamine, this work showcases the potential of using continuous flow reactors, aqueous solutions, and in-line separation to create more sustainable and scalable production of chemical building blocks, a strategy that could be adapted for hydroxylamine synthesis.
Exploration of Novel Protecting Group Strategies
The development of efficient synthetic routes for complex molecules heavily relies on the strategic use of protecting groups. In carbohydrate chemistry, for instance, protecting groups significantly influence the reactivity of a carbohydrate synthon. Electron-withdrawing protecting groups, like acyl groups, can deactivate a glycosyl donor. This is because their electron-withdrawing nature destabilizes the formation of a positive charge at the anomeric center during activation. universiteitleiden.nl
To enhance the regioselectivity of protection, particularly for diols, the use of stannylidene ketals has proven effective. A diol can be converted into a dibutylstannylidene ketal, which then reacts with an electrophile, such as p-methoxybenzyl chloride, with high regioselectivity. universiteitleiden.nl One-pot strategies have also been developed to streamline the protection of polyols. This involves the transformation of all hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers, which improves solubility in organic solvents and allows for subsequent selective deprotection and functionalization. universiteitleiden.nl
Synthesis of this compound Precursors and Analogs
Preparation of O-Allyl-N-hydroxyphthalimide Intermediates
A significant advancement in the synthesis of N-allyloxyphthalimides involves an electrochemically induced cross-dehydrogenative C–O coupling of N-hydroxyphthalimide (NHPI) with alkenes that possess an allylic hydrogen atom. acs.orgnih.gov This method avoids the oxidation of the double bond and instead functionalizes the allylic position. acs.orgnih.gov The reaction is carried out in an undivided electrochemical cell with a carbon felt anode and a platinum cathode, achieving yields of up to 79%. acs.orgnih.gov The process relies on the ability of the phthalimide-N-oxyl (PINO) radical, generated from NHPI, to abstract a hydrogen atom from the allylic position, followed by the interception of the resulting carbon-centered radical. acs.orgnih.gov
This electrochemical approach represents a green and efficient alternative to traditional methods, which often require transition metal catalysts and pre-functionalized substrates. acs.orgnih.gov The reaction demonstrates broad applicability with various alkenes bearing an allylic hydrogen. nih.gov
A study detailed the synthesis of new N-hydroxyphthalimide derivatives through the reaction of N-hydroxyphthalimide with chloroacetyl chloride to form 1,3-dioxoisoindolin-2-yl 2-chloroacetate. This intermediate was then reacted with various amines to produce acetate (B1210297) and thiourea (B124793) derivatives, as well as bis(azanediyl) derivatives. chemmethod.com
Below is a table summarizing the yields of various N-allyloxyphthalimides synthesized via the electrochemical method. acs.org
| Alkene | Product | Yield (%) |
| Cyclooctene | (Z)-2-(Cyclooct-2-en-1-yloxy)isoindoline-1,3-dione | 68 |
| Allylbenzene | 2-((E)-3-Phenylallyloxy)isoindoline-1,3-dione | 54 |
This table presents selected data from the referenced study.
Synthesis of Allylic Amines from O-Allylhydroxylamine
Allylic amines are valuable building blocks in organic synthesis. nih.gov Various methods have been developed for their synthesis, including nucleophilic additions to imines, which is a versatile strategy. nih.gov Nickel-catalyzed multicomponent coupling reactions of alkenes, aldehydes, and amides provide a practical and modular approach to construct complex allylic amines in a single step. rsc.org This method is advantageous due to the use of accessible starting materials and an inexpensive nickel(II) salt as a precatalyst. rsc.org
Other strategies for synthesizing allylic amines include the palladium-catalyzed Tsuji-Trost reaction of allylic alcohols with an amine nucleophile in water, which offers a green synthetic route. researchgate.net Molybdenum-catalyzed allylic amination of allyl alcohols with bulky aliphatic amines has also been reported as a simple and economic protocol. organic-chemistry.org
Derivatization of Hydroxylamine Moiety for Specific Applications
The hydroxylamine moiety can be derivatized to enhance its stability and detectability for analytical purposes or to impart specific biological activities. nih.govrsc.org For trace analysis of hydroxylamine, a genotoxic impurity in active pharmaceutical ingredients (APIs), a pre-column derivatization method using 9-fluorenylmethyl chloroformate (FMOC-Cl) with HPLC-UV detection has been developed. rsc.org To prevent the degradation of the API during derivatization, an innovative pretreatment involving precipitation is utilized. rsc.org
In another approach, hydroxylamine derivatization with reagents like benzaldehyde (B42025) has been used for its quantification in pharmaceutical substances. biomedgrid.com The reaction of hydroxylamine with benzaldehyde produces a stable benzaldoxime (B1666162) derivative, which can be analyzed by HPLC. biomedgrid.com Optimization of derivatization conditions such as reaction time and temperature is crucial for achieving reliable and sensitive detection. biomedgrid.comnih.gov For instance, in the derivatization of steroid hormones with hydroxylamine hydrochloride, a reaction time of 20 minutes at 40°C was found to be optimal for maximizing the signal response in mass spectrometry. nih.gov
Derivatization can significantly improve the ionization efficiency of analytes for electrospray ionization mass spectrometry (ESI-MS) analysis. nih.gov Studies have shown that hydroxylamine derivatization can increase the quantitative limits of steroid hormones by 3.9 to 202.6 times and the corresponding signal intensities in MS by about 1.8 to 251.9 times. nih.gov
The following table outlines different derivatization reagents used for hydroxylamine and their applications.
| Derivatizing Reagent | Application | Analytical Method | Reference |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Trace analysis in APIs | HPLC-UV | rsc.org |
| Benzaldehyde | Quantification in APIs | HPLC | biomedgrid.com |
| Trimethylsilylating and trifluoroacetylating reagents | Stabilization for analysis | Gas-liquid chromatography (g.l.c.) | nih.gov |
| Hydroxylamine hydrochloride | Improved ionization efficiency | HPLC-MS | nih.gov |
This table summarizes information from the cited sources.
Chemical Reactivity and Mechanistic Investigations of O Allylhydroxylamine Hydrochloride
Nucleophilic Reactivity of the Aminooxy Group in O-Allylhydroxylamine Hydrochloride
The nitrogen atom in O-allylhydroxylamine is a potent nucleophile due to the alpha effect, where the adjacent electronegative oxygen atom enhances its nucleophilicity compared to a standard amine. In its hydrochloride salt form, the aminooxy group is protonated. For it to act as a nucleophile, the free base, O-allylhydroxylamine, must be generated, typically by the addition of a base to the reaction mixture.
While specific kinetic and thermodynamic data for this compound are not extensively published, the principles of its reactivity can be understood from studies on analogous hydroxylamine (B1172632) reactions. The formation of an oxime is an equilibrium process, involving an initial nucleophilic addition to the carbonyl group to form a tetrahedral carbinolamine intermediate, followed by dehydration to the final oxime.
The rates of oxime formation are also influenced by the structure of the carbonyl compound. Kinetic studies on the reaction of hydroxylamine with various alicyclic ketones show a dependence on ring size and steric hindrance. The rate constants (k) and activation enthalpies (H‡) provide insight into the energy barriers of the reaction.
Table 1: Reaction Rate Constants and Activation Enthalpies for Oximation of Alicyclic Ketones with Hydroxylamine
| Ketone | Temperature (°C) | Rate Constant, k (L mol⁻¹ s⁻¹) | Activation Enthalpy, H‡ (kcal/mol) |
| Cyclopentanone | 20 | 0.057 | 10.5 |
| Cyclohexanone | 0 | 1.83 (at 0°C) | - |
| Cycloheptanone | 20 | 0.006 | 13.2 |
| Cyclooctanone | 30 | 0.001 | 16.1 |
| Cyclononanone | 30 | 0.005 | 14.2 |
| Cyclodecanone | 30 | 0.019 | 12.3 |
This table is generated based on data from kinetic studies on alicyclic ketones to illustrate reactivity principles.
The nucleophilic reactivity of the aminooxy group is critically dependent on the reaction pH. Oxime formation is generally fastest in a mildly acidic environment, typically with a pH between 4 and 5. quora.comprepp.in This pH represents a compromise between two opposing requirements of the reaction mechanism.
At low pH (below ~pH 3), the aminooxy nucleophile becomes significantly protonated (R-ONH₃⁺). prepp.in This protonation renders the nitrogen lone pair unavailable for nucleophilic attack on the carbonyl carbon, thus dramatically slowing down the initial addition step.
Oxime Formation Reactions (Oxime Ligation)
The reaction between O-allylhydroxylamine and carbonyl compounds is a cornerstone of "oxime ligation," a highly efficient and chemoselective method for forming covalent bonds under mild conditions.
O-Allylhydroxylamine reacts readily with a wide range of aldehydes and ketones to form the corresponding O-allyloximes. byjus.com The reaction involves the condensation of the nucleophilic aminooxy group with the electrophilic carbonyl carbon, eliminating a molecule of water. byjus.com This transformation is widely used in organic synthesis and for the post-polymerization modification of materials containing ketone groups. The reaction is generally high-yielding and proceeds under mild conditions, often at room temperature in solvents like ethanol (B145695) or even in aqueous media. researchgate.net
The formation of an oxime is a reversible reaction. While the equilibrium under typical formation conditions strongly favors the oxime product, the C=N bond can be hydrolyzed back to the constituent carbonyl and hydroxylamine components. This hydrolysis is generally slow but can be accelerated by heating in the presence of a strong inorganic acid. Aliphatic oximes, such as those derived from O-allylhydroxylamine, are noted to be significantly more resistant to hydrolysis compared to analogous hydrazones, making them quite stable under physiological conditions. byjus.com
This reversibility is the basis for the inclusion of oxime ligation in the field of dynamic covalent chemistry (DCC). nih.govrsc.org In DCC, reversible bond formation allows for "error-checking" and the thermodynamic selection of the most stable assembled products. nih.gov This property is valuable in creating adaptable materials, complex molecular architectures, and responsive chemical systems where crosslinks can be formed and potentially reversed under specific stimuli. rsc.org
The mechanism of oxime ligation proceeds through a two-step addition-elimination pathway.
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of O-allylhydroxylamine onto the electrophilic carbonyl carbon of an aldehyde or ketone. This step forms a tetrahedral intermediate known as a carbinolamine or hemiaminal ether.
Acid-Catalyzed Dehydration: The carbinolamine intermediate is then dehydrated to form the final oxime product. This elimination of water is the rate-determining step under the optimal mildly acidic conditions (pH ~4-7). An acid catalyst protonates the hydroxyl group of the intermediate, converting it into a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom establishes the stable C=N double bond of the oxime.
Allylic Reactivity and Transformations
The allyl group in O-allylhydroxylamine is a site of significant reactivity, enabling a variety of chemical transformations. These include its participation as a nucleophile in substitution reactions, its involvement in pericyclic rearrangements, and its role in halocyclization processes to form heterocyclic structures.
Allylic Substitution Reactions Involving O-Allylhydroxylamine as a Nucleophile
Hydroxylamine derivatives with an electron-withdrawing substituent on the nitrogen atom, also known as hydroxamic acids, have been shown to act as effective oxygen nucleophiles in these substitutions. rsc.orguni-duesseldorf.de The nature of the metal catalyst plays a crucial role in determining the regioselectivity of the product. Palladium-catalyzed reactions typically yield linear O-allylated hydroxylamines, whereas iridium-catalyzed reactions selectively produce the branched isomers. uni-duesseldorf.de
For instance, the palladium-catalyzed O-allylic substitution of hydroxylamines with allylic carbonates results in the formation of linear products. rsc.orguni-duesseldorf.de In contrast, using an iridium catalyst favors the formation of branched hydroxylamines. rsc.orguni-duesseldorf.de Furthermore, regio- and enantioselective allylic substitutions have been achieved using iridium complexes with chiral ligands like bis(oxazolinyl)pyridine (pybox), even in aqueous media, to yield branched products with good enantioselectivities. rsc.org
Table 1: Catalyst Effect on Regioselectivity in Allylic Substitution of Hydroxylamines
| Catalyst System | Predominant Product | Reference |
|---|---|---|
| Palladium Complex | Linear Allylic Hydroxylamine | uni-duesseldorf.de |
| Iridium Complex | Branched Allylic Hydroxylamine | uni-duesseldorf.de |
| Iridium-Chiral Pybox Ligand | Enantioselective Branched Product | rsc.org |
Pericyclic Rearrangements: The Sigmatropic Rearrangement of N-Benzyl-O-Allylhydroxylamines
Pericyclic reactions, such as sigmatropic rearrangements, are concerted processes that involve the reorganization of σ and π bonds through a cyclic transition state. While the heading specifies a-sigmatropic rearrangement (like the Cope or Claisen rearrangements), detailed studies on N-benzyl-O-allylhydroxylamines describe a novel-sigmatropic rearrangement.
This transformation occurs when N-benzyl-O-allylhydroxylamine is treated with a strong base like n-butyllithium (n-BuLi) in tetrahydrofuran (B95107) (THF). The reaction proceeds through a shift, converting the O-allyl compound into the corresponding N-allyl-N-benzylhydroxylamine in high yield. The resulting N-allylhydroxylamine can be subsequently reduced to form the corresponding N-benzylallylamine.
Mechanistic studies, including crossover experiments, have confirmed the intramolecular nature of this rearrangement. The reaction demonstrates stereocontrol, making it a useful method for the synthesis of substituted allylamines and hydroxylamines. This process is analogous to the-Wittig rearrangement and provides a novel route to allyl-substituted nitrogen compounds.
Table 2:-Sigmatropic Rearrangement of N-Benzyl-O-allylhydroxylamine
| Reactant | Reagents | Product | Rearrangement Type | Reference |
|---|---|---|---|---|
| N-Benzyl-O-allylhydroxylamine | n-BuLi, THF | N-Allyl-N-benzylhydroxylamine | -Sigmatropic |
Halocyclization Reactions of Allyl Oximes
O-Allyl oximes, which can be synthesized from O-allylhydroxylamine, are valuable substrates for halocyclization reactions to produce nitrogen- and oxygen-containing heterocycles. These intramolecular reactions involve the activation of the alkene by a halogen source, followed by nucleophilic attack from the oxime oxygen to form a ring.
Research has demonstrated the diastereoselective halocyclization of O-allyl oximes to yield substituted isoxazolidines. In one approach, O-allyl oximes are treated with an electrophilic bromine source, such as bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate, to initiate the cyclization. This method can be part of a multi-step, one-pot protocol starting from diaryl ketoximes and allylic carbonates to produce N-protected trisubstituted isoxazolidines in good yields and high enantiomeric excess. This strategy highlights the utility of the allyl group as a handle for constructing complex heterocyclic systems.
N-O Bond Cleavage and Transformations
The nitrogen-oxygen (N-O) bond in this compound and its derivatives is relatively weak, with an average bond energy of approximately 57 kcal/mol. This inherent weakness makes the N-O bond susceptible to cleavage under various conditions, enabling a wide range of synthetic transformations. The cleavage of this bond is a key step in using hydroxylamine derivatives as synthons for constructing N-heterocycles and other nitrogen-containing compounds.
Methods for Cleaving the N-O Bond in O-Alkylhydroxylamines
Several methods exist for the cleavage of the N-O bond in O-alkylhydroxylamines and related compounds, often categorized by the type of reagent or energy source used. These methods include transition-metal catalysis, radical-mediated processes, and reactions under basic conditions.
Transition-Metal Catalysis: Various transition metals, including palladium, copper, iron, and rhodium, are effective catalysts for reactions involving N-O bond cleavage. For example, copper-catalyzed cyclization reactions of oxime acetates proceed through the oxidative cleavage of the N-O bond. Similarly, rhodium(III) catalysts can achieve asymmetric synthesis through N-O bond cleavage of O-pivaloyl oximes.
Base-Mediated Cleavage: The N-O bond in certain substituted hydroxylamines can be cleaved under basic conditions, where the reaction pathway is influenced by the C-H acidity of the groups attached to the nitrogen and oxygen atoms.
Photocatalysis: Photo-induced reactions can also mediate N-O bond cleavage, offering an alternative to metal-catalyzed or thermal methods.
Reductive Cleavage: As detailed in the next section, various reducing agents can effectively cleave the N-O bond.
These cleavage strategies are instrumental in the synthesis of important nitrogen-containing heterocycles such as pyrrolines, spirocyclic compounds, and aziridines.
Oxidative and Reductive Cleavage Strategies
The cleavage of the N-O bond can be achieved through either oxidative or reductive pathways, each offering distinct advantages and applications in synthesis.
Reductive Cleavage: Reductive cleavage is a common strategy to break the N-O bond, often yielding amines or amides. A variety of reducing agents have been employed for this purpose:
Samarium(II) Iodide (SmI₂): This single-electron transfer reagent is effective for the reductive cleavage of the N-O bond in isoxazolidines (cyclic derivatives that can be formed from O-allylhydroxylamines) to produce the corresponding amino alcohols.
Iron Catalysts: Low-valent iron complexes, such as Bu₄N[Fe(CO)₃(NO)], can catalyze the reductive cleavage of N-O bonds in oxazines under mild, salt-free conditions using malononitrile (B47326) as the reductant.
Metal-Free Reductants: Neutral organic super-electron donors have been developed for the metal-free reductive cleavage of N-O bonds in compounds like Weinreb amides, offering a mild alternative to metal-based methods.
Electrolytic Reduction: The N-O bond can be cleaved via electrolytic reduction, a method historically used for the production of hydroxylamine itself from nitric acid.
Oxidative Cleavage: While seemingly counterintuitive, the N-O bond can participate in oxidative transformations. In these reactions, the hydroxylamine derivative itself can act as an internal oxidant.
Redox-Neutral Cyclizations: In many transition-metal-catalyzed cyclizations, the substrate (e.g., an oxime ester) acts as an internal oxidant, where the N-O bond is cleaved without the need for an external oxidizing agent. For example, iron-catalyzed synthesis of 2H-imidazoles from oxime acetates involves the cleavage of the N-O bond as part of the oxidative cyclization process.
Dual Reactivity: O-acyl-substituted hydroxylamines exhibit dual reactivity. They can function as potent oxidants through reductive N-O bond cleavage. Mechanistic studies have shown that these compounds can oxidize Fe(II) complexes, providing direct evidence for their oxidative capability. This dual role as both an oxidant and a nitrogen source highlights the complex and valuable reactivity of the N-O bond.
Table 3: Summary of N-O Bond Cleavage Strategies
| Cleavage Type | Method/Reagent | Typical Product | Reference |
|---|---|---|---|
| Reductive | Samarium(II) Iodide (SmI₂) | Amino alcohol | |
| Reductive | Fe-Complex (TBA[Fe]) / Malononitrile | Amino alcohol | |
| Reductive | Organic Super-Electron Donor | Amide | |
| Oxidative | Transition-Metal Catalysis (e.g., Fe, Cu) | N-Heterocycles | |
| Oxidative | O-Acyl Hydroxylamine + Reductant (e.g., Fe(II)) | Oxidized Substrate + N-Containing Product |
Computational and Theoretical Studies of this compound Reactivity
Density Functional Theory (DFT) Calculations on Reaction Pathways
A hypothetical DFT study on the reaction pathways of this compound would likely involve the calculation of various energetic and structural parameters. While no specific data exists for this compound, a typical study would generate data such as that presented in the illustrative table below.
Illustrative Data Table: Hypothetical DFT-Calculated Parameters for a Reaction of O-Allylhydroxylamine
| Reaction Pathway | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
|---|---|---|---|---|---|
| N-O Bond Cleavage | O-Allylhydroxylamine | [Allyl-O---NH2]‡ | Allyloxy Radical + Amino Radical | Not Determined | Not Determined |
| Allylic Substitution (SN2') | O-Allylhydroxylamine + Nucleophile (e.g., CN-) | [NC---CH2CH---CH2ONH2]‡ | But-3-enenitrile + Hydroxylamine | Not Determined | Not Determined |
| Cyclization | O-Allylhydroxylamine | Transition State for Cyclization | Cyclic Ether/Amine Derivative | Not Determined | Not Determined |
This table is for illustrative purposes only and does not represent actual experimental or calculated data.
Such a study would allow researchers to predict the most likely reaction mechanisms under different conditions, guiding synthetic efforts and providing a deeper understanding of the compound's chemical behavior.
Molecular Dynamics Simulations of O-Allylhydroxylamine Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By simulating the interactions of a molecule with its environment (such as a solvent or a biological macromolecule) over time, MD can reveal crucial information about solvation, conformational changes, and binding processes.
For this compound, MD simulations could be employed to understand its behavior in various solvents, which is critical for its application in chemical synthesis. These simulations would track the positions and velocities of each atom in the system, governed by a set of force fields that approximate the interatomic potentials.
Key insights that could be gained from MD simulations include the analysis of radial distribution functions (RDFs) to understand the solvation shell structure, the calculation of the solvent accessible surface area (SASA) to assess its exposure to the solvent, and the study of hydrogen bonding dynamics between the hydroxylamine group and protic solvents.
Illustrative Data Table: Hypothetical MD Simulation Parameters for O-Allylhydroxylamine in Water
| Simulation Parameter | Description | Hypothetical Value/Observation |
|---|---|---|
| Simulation Time | Total time the system is simulated. | Not Determined |
| Force Field | Set of parameters to describe interatomic interactions. | Not Determined |
| Radial Distribution Function (g(r)) for O-Water | Probability of finding a water oxygen atom at a certain distance from the hydroxylamine oxygen. | Not Determined |
| Average Number of Hydrogen Bonds | Average number of hydrogen bonds between O-Allylhydroxylamine and water molecules. | Not Determined |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to the solvent. | Not Determined |
This table is for illustrative purposes only and does not represent actual experimental or calculated data.
Applications of O Allylhydroxylamine Hydrochloride in Complex Organic Synthesis
Pharmaceutical and Agrochemical Intermediates
O-Allylhydroxylamine hydrochloride serves as a crucial building block in the synthesis of more complex molecules targeted for pharmaceutical and agrochemical applications. ontosight.ai Its reactivity allows for its incorporation into various molecular scaffolds, leading to the generation of diverse compound libraries for screening and development.
This compound is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and their precursors. ontosight.aismolecule.com The hydroxylamine (B1172632) group can be transformed into other functional groups, such as oximes, which are present in a variety of biologically active molecules. For instance, it has been used in the preparation of acetophenone (B1666503) O-allyloxime. sigmaaldrich.com The synthesis of allylic amines, important structural motifs in many pharmaceuticals, can also be achieved using this reagent. smolecule.com
Table 1: Examples of API Precursors Synthesized Using this compound
| Precursor | Synthetic Application | Reference |
| Acetophenone O-allyloxime | Intermediate for further functionalization | sigmaaldrich.com |
| O-allyl-N-(2-trimethylsilylethyloxycarbonyl)-hydroxylamine | Protected hydroxylamine for controlled synthesis | sigmaaldrich.com |
| Allylic amines | Building blocks for various pharmaceuticals | smolecule.com |
Similar to its role in pharmaceuticals, this compound is a valuable intermediate in the development of new agrochemicals. ontosight.aismolecule.com The introduction of the allylhydroxylamine moiety can lead to the discovery of novel pesticides and herbicides with improved efficacy and environmental profiles.
Hydroxamic acids are a significant class of compounds in medicinal chemistry, known for their ability to chelate metal ions in the active sites of metalloenzymes. nih.gov this compound can be a precursor for synthesizing O-allyl protected hydroxamic acids. The synthesis of hydroxamic acids can be achieved from various starting materials, including carboxylic acids, through reaction with hydroxylamine derivatives. organic-chemistry.org The allyl protecting group can be subsequently removed under specific conditions to yield the final hydroxamic acid.
The general synthetic route involves the coupling of a carboxylic acid with an O-protected hydroxylamine, such as O-allylhydroxylamine. Various coupling reagents can be employed to facilitate this amide bond formation. organic-chemistry.org
Table 2: General Methods for Hydroxamic Acid Synthesis
| Starting Material | Reagent | Key Features | Reference |
| Carboxylic Acids | This compound, Coupling agent (e.g., T3P) | Direct conversion to the protected hydroxamic acid | organic-chemistry.org |
| Acyl Chlorides | This compound | Nucleophilic acyl substitution | nih.gov |
| Esters | This compound, Base | Generally requires basic conditions | nih.gov |
Peptide and Protein Modification Strategies
The unique reactivity of this compound also extends to the field of peptide and protein chemistry, where it is used for protection and bioconjugation.
In peptide synthesis, protecting groups are essential to prevent unwanted side reactions of the various functional groups present in amino acids. youtube.com The allyl group, in the form of an allyloxycarbonyl (Alloc) group or as an allyl ether, can be used to protect amine, hydroxyl, or carboxyl functionalities. google.comrsc.org Allyl-based protecting groups are advantageous due to their stability under many standard peptide synthesis conditions and their selective removal using palladium catalysts. google.comorganic-chemistry.org This orthogonality allows for the deprotection of the allyl group without affecting other protecting groups like Fmoc or Boc. google.com While O-allylhydroxylamine itself is not directly used as a protecting group for amino acids, the principle of allyl protection is a key strategy in complex peptide synthesis.
Oxime ligation is a powerful and chemoselective method for bioconjugation, forming a stable oxime bond between an aminooxy-functionalized molecule and a carbonyl-containing species (aldehyde or ketone). nih.govrsc.org This reaction is considered a type of "click chemistry" due to its high efficiency, selectivity, and biocompatibility, often proceeding under mild, aqueous conditions. mdpi.comrsc.org
This compound can be used to introduce the reactive aminooxy group onto peptides or proteins. This is typically done by reacting the aminooxy group of a derivative of O-allylhydroxylamine with a carbonyl group that has been site-specifically introduced into the biomolecule. The resulting oxime linkage is stable under physiological conditions. nih.govnih.gov
The reaction kinetics of oxime ligation can be influenced by pH and the presence of catalysts like aniline (B41778). nih.govnih.gov This methodology has been successfully applied to the preparation of various bioconjugates, including protein-polymer conjugates and for labeling peptides with imaging agents. nih.govnih.gov Recent advancements have focused on accelerating the ligation process for applications such as radiolabeling with short-lived isotopes. nih.gov
Table 3: Key Features of Oxime Ligation for Bioconjugation
| Feature | Description | Reference |
| Chemoselectivity | The reaction is highly specific between the aminooxy and carbonyl groups, avoiding side reactions with other functional groups found in biomolecules. | nih.gov |
| Stability | The resulting oxime bond is generally stable under physiological conditions. | nih.gov |
| Biocompatibility | The reaction can be performed in aqueous buffers at or near neutral pH, making it suitable for modifying sensitive biological molecules. | mdpi.com |
| Versatility | It allows for the site-specific modification of peptides and proteins with a wide range of functionalities, including labels, drugs, and polymers. | nih.govrsc.org |
Nucleic Acid Chemistry and Epigenetics Research
The epigenetic modification of DNA, particularly the methylation of cytosine to form 5-methylcytosine (B146107) (5mC), plays a critical role in gene regulation. Distinguishing between cytosine (C) and 5mC is essential for understanding gene silencing and is a hallmark of many diagnostic and research applications. researchgate.net O-Allylhydroxylamine has been investigated as a chemical tool to discriminate between these two bases. researchgate.net
The method relies on the differential reactivity of O-allylhydroxylamine with cytosine and 5-methylcytosine, which leads to the formation of distinct adducts that behave differently during polymerase chain reaction (PCR) and sequencing. researchgate.net The reaction forms a stable adduct that can exist in two isomeric forms, E and Z. The equilibrium between these isomers is different for the cytosine adduct compared to the 5-methylcytosine adduct. researchgate.net
With Cytosine (C): The adduct formed with unmodified cytosine favors the E-isomer, which is mutagenic and read as a thymine (B56734) (T) by DNA polymerase. This results in a C-to-T transition in the sequencing data. researchgate.net
With 5-Methylcytosine (5mC): The adduct with 5mC predominantly adopts the Z-isomeric form. This isomer creates significant steric hindrance that stalls DNA polymerase, effectively causing a stop in the sequencing read at that position. researchgate.net
This differential outcome allows for the identification of 5mC sites in a DNA sequence. However, this method does not distinguish between 5mC and 5-hydroxymethylcytosine (B124674) (5hmC), as the latter also imposes steric strain that halts the polymerase. researchgate.net
Table 1: Reaction of O-Allylhydroxylamine with Cytosine and 5-Methylcytosine
| Nucleobase | Predominant Adduct Isomer | Outcome during PCR/Sequencing |
|---|---|---|
| Cytosine (C) | E-isomer | Read as Thymine (T) |
Materials Science and Polymer Chemistry
In materials science, O-allylhydroxylamine has been utilized in the development of "smart" materials, specifically self-healing hydrogels. These materials have the ability to autonomously repair damage, which is a highly desirable property for applications in biomedicine and soft robotics. The self-healing capability is achieved by incorporating dynamic covalent bonds into the polymer network. rsc.org
The key reaction is the formation of an oxime bond between a hydroxylamine (like O-allylhydroxylamine) and a ketone or aldehyde. Oxime linkages are relatively stable but can undergo a reversible exchange reaction under specific conditions, such as a change in pH. rsc.orgnih.gov
The general approach involves synthesizing a polymer backbone containing pendant ketone functional groups. rsc.orgnih.gov This keto-functional polymer is then crosslinked using a difunctional alkoxyamine, or its reactivity is demonstrated using a monofunctional alkoxyamine like this compound. rsc.org The reaction between the ketone groups on the polymer chains and the hydroxylamine crosslinker forms a hydrogel network held together by oxime bonds. nih.gov
The reversibility of these oxime crosslinks allows the hydrogel to exhibit self-healing properties. When the material is cut or damaged, the broken crosslinks at the fractured surface can reform through oxime exchange, allowing the pieces to mend back together and restore mechanical integrity. rsc.org This process can be tuned by adding an excess of a monofunctional alkoxyamine and an acid catalyst, which can induce a gel-to-sol transition by promoting competitive oxime exchange. rsc.orgnih.gov
Table 2: Components for Oxime-Based Self-Healing Hydrogels
| Component | Role | Example Compound |
|---|---|---|
| Keto-functional Polymer | Provides the polymer backbone with reactive sites. | Copolymer of N,N-dimethylacrylamide (DMA) and diacetone acrylamide (B121943) (DAA) |
| Crosslinking Agent | Forms reversible bonds between polymer chains. | Difunctional alkoxyamines |
Functionalization of Cellulose (B213188) Nanomaterials through Oxime Ligation
The surface modification of cellulose nanomaterials is crucial for tailoring their properties for advanced applications. This compound serves as a key reagent in the functionalization of cellulose nanofibrils (CNF) through oxime ligation. This process typically involves a two-step methodology that is both efficient and conducted in an aqueous environment.
The initial step involves the periodate-mediated oxidation of the cellulose nanofibrils. Sodium periodate (B1199274) (NaIO₄) selectively cleaves the C2-C3 glycol bond of the anhydroglucose (B10753087) units in cellulose, converting them into dialdehyde (B1249045) functionalities (dialdehyde-CNF). This transformation introduces reactive carbonyl groups onto the surface of the nanomaterial.
In the second step, the dialdehyde-CNF is reacted with this compound. The aminooxy group of the hydroxylamine derivative chemoselectively condenses with the aldehyde groups on the CNF surface to form stable oxime ethers. This reaction, known as oxime ligation, is highly efficient in water and proceeds under mild conditions, often at ambient temperature and a slightly acidic pH to facilitate the reaction. A notable advantage of this method is the increased hydrolytic stability of the resulting oxime linkage compared to the analogous imine bonds formed from simple amines, which often require a subsequent reduction step for stabilization. rsc.org
The introduction of the allyl groups onto the CNF surface via this method opens up possibilities for further downstream modifications through alkene chemistry, allowing for the attachment of a wide range of molecules and the development of functional, high-performance materials. The degree of functionalization can be controlled, providing a tailored surface chemistry for the nanomaterial. rsc.org
Table 1: Functionalization of Dialdehyde-Cellulose Nanofibrils (DA-CNF) with this compound
| Parameter | Value | Reference |
| Starting Material | Dialdehyde-Cellulose Nanofibrils (DA-CNF) | rsc.org |
| Reagent | This compound | rsc.org |
| Reaction Type | Oxime Ligation | rsc.org |
| Solvent System | Water | rsc.org |
| Resulting Linkage | O-alkyl oxime | rsc.org |
| Achieved Functionalization | 2–4.5 mmol/g | rsc.org |
| Key Advantage | Water-based, stable linkage, reversible under mild acid | rsc.org |
Synthesis of Novel Polymeric Materials with Oxime Linkages
The formation of oxime bonds is a powerful tool in polymer chemistry for creating novel materials with dynamic or functional properties. This compound can be employed in the synthesis of such polymers, typically through post-polymerization modification of polymers bearing aldehyde or ketone functionalities. rsc.orgrsc.org
One strategy involves the synthesis of a block copolymer where one block contains reactive carbonyl groups. For instance, a well-defined amphiphilic block copolymer can be prepared using reversible addition-fragmentation chain transfer (RAFT) polymerization, incorporating a hydrophobic block with keto-functional monomers. These block copolymers can self-assemble into micelles in aqueous solutions, with the keto-functional block forming the core. rsc.org
The addition of this compound to a solution of these keto-functional polymers results in the functionalization of the polymer chains. The aminooxy group reacts with the ketone moieties to form O-alkyl oxime linkages. This reaction serves as a model for demonstrating the accessibility and reactivity of the incorporated carbonyl groups and for introducing new functionalities, such as the allyl group, into the polymer structure. rsc.org The presence of the versatile allyl group allows for subsequent crosslinking or further modification of the polymer. rsc.orgrsc.org The efficiency of oxime formation makes this an attractive method for synthesizing highly functional and complex polymeric architectures without the need for protecting group chemistry. rsc.org
Table 2: Example of Polymer Functionalization using O-Allylhydroxylamine
| Polymer Type | Functional Monomer | Modifying Reagent | Resulting Functionality | Potential Application | Reference |
| Diblock Copolymer | Diacetone acrylamide | O-Allylhydroxylamine | Allyl-functionalized oxime | Scaffold for further modification | rsc.org |
| Polysaccharides | Aldehyde-functionalized dextran | This compound | Allyl-functionalized oxime | Bio-based functional materials | rsc.org |
| Glycolipid Polymer | Diketo-functionalized trehalose | Aminooxy-functionalized lipids | Oxime-linked polymer | Membrane/vesicle stabilization | rsc.org |
Click Chemistry and Bioorthogonal Reactions
Click chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups and reaction conditions. Bioorthogonal reactions are a subset of click chemistry that can proceed within living systems without interfering with native biochemical processes. This compound is a valuable reagent in both of these areas, primarily through oxime ligation and the reactivity of its allyl group.
Substrate in Huisgen Cycloaddition and Other Click Chemistry Reactions
The Huisgen 1,3-dipolar cycloaddition is a cornerstone of click chemistry, involving the reaction of a 1,3-dipole (such as an azide) with a dipolarophile to form a five-membered heterocycle. nih.govwikipedia.org The allyl group of this compound, being an alkene, can serve as a dipolarophile in this type of reaction.
In this context, the electron-rich double bond of the allyl group can react with an organic azide (B81097) in a [3+2] cycloaddition to form a triazoline ring. While the classic thermal Huisgen cycloaddition often requires elevated temperatures and can result in a mixture of regioisomers, modern variations have improved the reaction's efficiency and selectivity. wikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example, although it is specific to alkynes. wikipedia.orgnih.govnih.gov For alkenes like the allyl group, strain-promoted azide-alkene cycloadditions (SPAAC) or photochemically-induced cycloadditions can be employed for efficient and controlled ligation under mild conditions.
The participation of the allyl group from this compound in such cycloadditions allows for the covalent linking of this molecule to azide-functionalized substrates, creating a stable heterocyclic linkage. This provides a powerful strategy for conjugation and material synthesis.
Table 3: Representative 1,3-Dipolar Cycloaddition with an Alkene Dipolarophile
| Reaction Type | 1,3-Dipole | Dipolarophile | Catalyst/Condition | Product | Key Feature | Reference |
| Huisgen Cycloaddition | Organic Azide | Alkene (e.g., Allyl group) | Thermal or Strain-Promoted | Triazoline | Forms stable five-membered heterocycle | nih.govwikipedia.org |
| Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Nitrone | Strained Alkyne | None (Strain-driven) | Isoxazoline | Very rapid kinetics, bioorthogonal | nih.govresearchgate.net |
| Photo-click Reaction | Tetrazole | Alkene (e.g., Allyl group) | UV Light | Dihydropyrazole | Spatiotemporal control | acs.org |
Development of Bioorthogonal Ligation Tools
Bioorthogonal chemistry is essential for studying biological processes in their native environment. nih.govspringernature.com Oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, is a premier bioorthogonal reaction due to its high chemoselectivity, the stability of the resulting oxime bond, and the fact that the reacting functional groups are generally absent in biological systems. nih.govacs.org
This compound is a direct precursor to one-half of this powerful ligation pair. It can be used to label biomolecules that have been engineered to contain aldehyde or ketone functionalities. For instance, specific proteins or cell surfaces can be modified to display ketone groups; subsequent treatment with this compound results in their selective labeling via oxime bond formation. acs.org This strategy provides a covalent tag (the allyl group) that can be used for imaging, purification, or further chemical modification.
The kinetics of oxime ligation can be finely tuned by adjusting the pH or through the use of catalysts like aniline, making it adaptable to various experimental conditions. nih.gov The development of photocaged alkoxyamines has further expanded the utility of this reaction, allowing for spatiotemporal control over the ligation process. nih.gov The reliability and bio-inertness of the oxime ligation make O-allylhydroxylamine and its derivatives fundamental tools for chemical biologists to probe complex biological systems. nih.gov
Table 4: O-Allylhydroxylamine as a Bioorthogonal Ligation Tool
| Feature | Description | Reference |
| Reaction | Oxime Ligation | nih.govacs.org |
| Reactants | Aminooxy group (from O-Allylhydroxylamine) + Aldehyde/Ketone | nih.govacs.org |
| Product | Stable O-alkyl oxime linkage | rsc.org |
| Bioorthogonality | Reactants are abiotic; no cross-reactivity with native functional groups. | nih.govspringernature.com |
| Reaction Conditions | Aqueous, physiological pH (tunable), mild temperature. | nih.gov |
| Kinetics | Can be accelerated by catalysts (e.g., aniline). | nih.gov |
| Applications | Protein labeling, cell surface engineering, hydrogel formation. | nih.govacs.org |
Applications in Biological and Biochemical Research
Enzyme Mechanism Elucidation
O-alkylhydroxylamines have been instrumental in understanding the function and mechanism of certain enzymes, particularly those containing a heme iron center.
O-alkylhydroxylamines serve as effective probes for the active sites of heme-containing enzymes. Spectroscopic studies have demonstrated that these compounds coordinate directly with the heme iron within the enzyme's active site. nih.gov This interaction is crucial for their inhibitory function and provides insight into the enzyme's catalytic center. By observing the spectral shifts upon binding, researchers can deduce information about the environment of the active site and the nature of the enzyme-inhibitor complex. nih.gov
The study of O-alkylhydroxylamines has significantly contributed to the understanding of mechanism-based enzyme inhibition. nih.gov These compounds are considered rationally-designed inhibitors because they are stable structural mimics of a key transition state in the catalytic cycle of enzymes like Indoleamine 2,3-Dioxygenase-1 (IDO1). nih.govnih.gov Specifically, they are thought to mimic the heme-iron bound alkylperoxy transition or intermediate state. nih.gov By acting as a mimic, the inhibitor can occupy the active site and block the natural substrate from binding, thereby inhibiting the enzyme's function and allowing for detailed study of the reaction mechanism. nih.govnih.gov
A significant application of this chemical class is in the inhibition of Indoleamine 2,3-dioxygenase-1 (IDO1), a key enzyme in tryptophan metabolism and a therapeutic target for cancer and other diseases characterized by pathological immune suppression. nih.govnih.gov Research identified O-benzylhydroxylamine, a related compound, as a potent, sub-micromolar inhibitor of IDO1. nih.gov This discovery led to the investigation of the entire O-alkylhydroxylamine class as IDO1 inhibitors. nih.gov These compounds function by binding to the heme iron in the IDO1 active site, effectively blocking its catalytic activity. nih.gov The reversible nature of this inhibition has also been noted. nih.gov
| Compound | Target | Inhibition Potency |
| O-Benzylhydroxylamine | IDO1 | Sub-micromolar IC50 |
| Halogenated O-Benzylhydroxylamine Derivatives | IDO1 | Nanomolar-level cell-based potency |
This table presents inhibitory data for representative compounds from the O-alkylhydroxylamine class against the IDO1 enzyme, as detailed in research studies.
Exploration of Bioactive Compounds and Pharmacological Research
The structural motif of allylhydroxylamine is a valuable component in the synthesis and development of new pharmacologically active molecules.
The synthesis of O-alkylhydroxylamine derivatives, including those with an allyl group, has been systematically explored to create libraries of potentially bioactive compounds. nih.gov A common synthetic route involves a one-pot process starting from the corresponding alcohol. nih.gov This process typically uses a Mitsunobu reaction with N-hydroxyphthalimide, followed by the deprotection of the phthalimide (B116566) group with hydrazine (B178648) to yield the desired O-alkylhydroxylamine, which is then isolated as its hydrochloride salt. nih.gov This synthetic accessibility allows for the creation of a diverse range of derivatives for pharmacological screening. nih.gov
Extensive structure-activity relationship (SAR) studies have been conducted on the O-alkylhydroxylamine class to optimize their inhibitory potency against targets like IDO1. nih.govnih.gov By synthesizing and testing over forty derivatives of the lead compound, O-benzylhydroxylamine, researchers have identified key structural features that enhance activity. nih.gov A particularly successful modification was the addition of halogen atoms to the meta position of the aromatic ring, which led to a significant improvement in inhibitor potency. nih.govnih.gov These SAR studies are crucial for guiding the rational design of more effective and selective enzyme inhibitors for therapeutic applications. nih.gov The high ligand efficiency values of the most potent derivatives underscore their potential for successful drug development. nih.gov
| Structural Modification | Effect on IDO1 Inhibitory Potency |
| Base structure (O-Benzylhydroxylamine) | Sub-micromolar activity |
| Halogenation of the aromatic ring (meta position) | Significant improvement in potency |
This table summarizes the key findings from structure-activity relationship (SAR) studies on O-alkylhydroxylamine derivatives as IDO1 inhibitors.
Nucleic Acid Modifications and DNA Repair Studies
O-Allylhydroxylamine hydrochloride serves as a valuable chemical tool for studying the modification of nucleic acids, particularly the bases that constitute DNA. Its reactivity towards certain nucleobases allows researchers to probe DNA structure and investigate the cellular mechanisms that respond to DNA damage.
Interaction with Modified Nucleobases (e.g., Cytosine)
A significant application of O-Allylhydroxylamine is its reaction with the DNA base cytosine (C) and its epigenetically modified form, 5-methylcytosine (B146107) (5mC). This chemical reagent reacts with these bases to form a stable adduct. acs.org The reaction involves the formation of an oxime-type product, which can exist in two different geometric configurations, known as the E and Z isomers. acs.org These isomers are in equilibrium with each other through an amino isomeric form. acs.org
This reactivity has been explored as a chemical method to discriminate between cytosine and 5-methylcytosine, as the reaction products can differ, providing an alternative to methods like bisulfite sequencing. acs.org The formation of this stable adduct effectively modifies the original base, which has profound implications for DNA replication and cellular recognition. The amino tautomer of the adduct is capable of base pairing like a normal cytosine. acs.org However, the E-imino isomer can be misread by DNA polymerase and pair as a thymine (B56734) (T), while the Z-imino isomer can block the polymerase, causing it to stall. acs.org This differential behavior makes O-Allylhydroxylamine a useful probe in the chemical biology of nucleic acids.
Table 2: Interaction of O-Allylhydroxylamine with Cytosine
| Reactant(s) | Product(s) | Key Features of Interaction |
| O-Allylhydroxylamine + Cytosine | Cytosine-O-allylhydroxylamine adduct (E/Z isomers) | Forms a stable, mutagenic adduct. acs.org |
| O-Allylhydroxylamine + 5-Methylcytosine | 5-Methylcytosine-O-allylhydroxylamine adduct (E/Z isomers) | Reaction allows for chemical discrimination between C and 5mC. acs.org |
Implications for DNA Damage and Repair Pathways
The formation of a chemical adduct on a DNA base, such as the one resulting from the reaction of O-Allylhydroxylamine with cytosine, is a form of DNA damage. acs.org Such adducts can disrupt the normal structure and function of DNA, potentially leading to mutations if not corrected. cdc.govoup.com The cell possesses a sophisticated network of DNA repair pathways to identify and remove various types of DNA lesions, thereby maintaining genomic integrity. nih.gov
The O-Allylhydroxylamine-cytosine adduct is described as mutagenic, meaning it can lead to permanent changes in the DNA sequence during replication. acs.org The cellular response to such damage involves the activation of specific DNA repair mechanisms. There are at least five major DNA repair pathways, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), Mismatch Repair (MMR), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ). nih.gov
Given the nature of the damage—a modified base—the Base Excision Repair (BER) and Nucleotide Excision Repair (NER) pathways are the most likely to be involved in its correction.
Base Excision Repair (BER) typically corrects small, non-helix-distorting base lesions, such as those arising from oxidation or alkylation. nih.govnih.gov This pathway is initiated by a DNA glycosylase that recognizes and removes the damaged base.
Nucleotide Excision Repair (NER) is responsible for removing bulky, helix-distorting adducts. nih.govresearchgate.net This pathway involves the removal of a short single-stranded DNA segment containing the lesion, followed by synthesis of a new strand. nih.gov
The presence of an O-Allylhydroxylamine adduct on cytosine would be recognized by the cell's DNA damage surveillance systems. The implication is that this lesion would become a substrate for either the BER or NER pathway, which would excise the adduct and restore the correct DNA sequence, thus preventing the mutagenic potential of the adduct from being realized as a permanent mutation. nih.govresearchgate.net
Table 3: Major DNA Repair Pathways for Base Adducts
| DNA Repair Pathway | Type of Damage Repaired | General Mechanism |
| Base Excision Repair (BER) | Small base adducts, uracil, oxidative lesions. nih.gov | A specific glycosylase removes the damaged base, followed by strand incision, synthesis, and ligation. nih.gov |
| Nucleotide Excision Repair (NER) | Bulky, helix-distorting lesions (e.g., thymine dimers, large chemical adducts). nih.govresearchgate.net | A segment of DNA surrounding the lesion is excised, and the gap is filled by DNA polymerase and sealed by ligase. youtube.com |
| Mismatch Repair (MMR) | Replication errors (mismatched bases). nih.gov | Recognizes and corrects mispaired bases in the newly synthesized strand. |
Advanced Analytical Techniques in O Allylhydroxylamine Hydrochloride Research
Spectroscopic Characterization Methodologies
Spectroscopy is a cornerstone in the analysis of O-Allylhydroxylamine hydrochloride, offering detailed information about its atomic and molecular structure through the interaction of the compound with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete structural map of the molecule.
In ¹H NMR spectroscopy, the proton signals of this compound can be predicted based on its structure. The protons of the allyl group exhibit characteristic chemical shifts and coupling patterns. The terminal vinyl protons (=CH₂) are expected to appear in the downfield region, typically between 5.0 and 6.0 ppm, showing complex splitting due to both geminal and vicinal coupling. The internal vinyl proton (-CH=) would resonate at a slightly more downfield position, between 5.5 and 6.5 ppm, as a multiplet due to coupling with the adjacent methylene and terminal vinyl protons. The methylene protons adjacent to the oxygen atom (-O-CH₂-) are expected in the range of 4.0 to 4.5 ppm. The protons of the hydroxylamine (B1172632) group (-ONH₂) are exchangeable and their chemical shift can vary depending on the solvent and concentration, but they are generally observed as a broad singlet.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbon atoms of the allyl group are expected at approximately 115-120 ppm for the terminal vinyl carbon (=CH₂) and 130-135 ppm for the internal vinyl carbon (-CH=). The methylene carbon bonded to the oxygen (-O-CH₂-) would likely appear in the range of 70-80 ppm.
Mechanistic studies involving this compound also benefit from NMR. By acquiring spectra at various time points during a reaction, the disappearance of reactant signals and the appearance of product signals can be monitored. This allows for the identification of transient intermediates and the elucidation of reaction pathways. For instance, in the formation of oximes from carbonyl compounds, ¹H NMR can track the consumption of the aldehyde or ketone starting material and the emergence of the characteristic signals of the newly formed oxime product.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| =CH₂ | 5.0 - 6.0 | Multiplet |
| -CH= | 5.5 - 6.5 | Multiplet |
| -O-CH₂- | 4.0 - 4.5 | Doublet |
| -ONH₂ | Variable | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| =CH₂ | 115 - 120 |
| -CH= | 130 - 135 |
| -O-CH₂- | 70 - 80 |
Mass Spectrometry (MS) for Reaction Product Identification and Purity Assessment
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and its reaction products. The monoisotopic mass of the O-allylhydroxylamine cation is 73.0528 u. When coupled with a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 74.0606.
For purity assessment, the presence of impurities can be detected as additional peaks in the mass spectrum. The high resolution of modern mass spectrometers allows for the determination of the elemental composition of these impurities, aiding in their identification.
In the context of reaction product identification, MS is invaluable. For example, in the synthesis of a new oxime ether, the mass spectrum of the product would show a molecular ion peak corresponding to the expected molecular weight of the target molecule. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide structural information about the product. The fragmentation of this compound would likely involve cleavage of the N-O bond and loss of the allyl group, leading to characteristic fragment ions.
Table 3: Key Mass Spectrometry Data for O-Allylhydroxylamine
| Parameter | Value |
| Molecular Formula | C₃H₇NO |
| Molecular Weight (hydrochloride) | 109.55 g/mol |
| Monoisotopic Mass (free base) | 73.0528 u |
| Expected [M+H]⁺ ion (free base) | 74.0606 m/z |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its constituent functional groups.
The presence of the allyl group would be confirmed by several peaks. The C=C stretching vibration is anticipated to appear in the region of 1640-1680 cm⁻¹. The stretching vibrations of the vinyl C-H bonds (=C-H) are expected just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range. The out-of-plane C-H bending vibrations of the vinyl group give rise to strong absorptions in the 910-1000 cm⁻¹ region.
The N-H stretching vibrations of the hydroxylamine moiety are expected in the broad region of 3100-3400 cm⁻¹. The O-H stretching vibration, also part of the protonated amine, will contribute to this broad absorption. The C-O single bond stretching vibration is expected to be observed in the 1000-1200 cm⁻¹ range. The presence of the hydrochloride salt will result in broad absorptions corresponding to the N⁺-H stretching of the ammonium salt.
Table 4: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Vinyl C-H | Stretch | 3010 - 3100 |
| N-H (salt) | Stretch | 3100 - 3400 (broad) |
| C=C | Stretch | 1640 - 1680 |
| C-O | Stretch | 1000 - 1200 |
| Vinyl C-H | Bend (out-of-plane) | 910 - 1000 |
Chromatographic Separations and Purification Techniques
Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound and its reaction mixtures.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound and for monitoring the progress of reactions. Due to the polar nature of the compound, reversed-phase HPLC is a suitable method.
A typical HPLC setup for purity analysis would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate buffer) and an organic modifier (like acetonitrile or methanol). Detection is commonly achieved using a UV detector, although this compound itself lacks a strong chromophore. Therefore, derivatization with a UV-active agent may be necessary for sensitive detection and quantification, especially at low concentrations.
For reaction monitoring, HPLC can be used to track the consumption of starting materials and the formation of products over time. By injecting aliquots of the reaction mixture at regular intervals, the relative concentrations of the different components can be determined from their peak areas in the chromatogram. This data is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Direct analysis of the salt this compound by GC-MS is challenging due to its low volatility and thermal lability. However, GC-MS is highly effective for analyzing volatile reaction products or impurities that may be present.
For the analysis of this compound itself, a derivatization step is typically required to convert it into a more volatile and thermally stable compound. For instance, it can be reacted with a silylating agent to form a silylated derivative that is amenable to GC-MS analysis.
In the context of reaction analysis, GC-MS can be used to identify volatile byproducts or unreacted volatile starting materials. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectral data for each component, allowing for their identification by comparison with spectral libraries or through interpretation of their fragmentation patterns. This is particularly useful in mechanistic studies where the identification of minor, volatile products can provide clues about the reaction pathway.
Rheological Studies in Polymer and Hydrogel Applications
Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids' or solids under conditions in which they respond with plastic flow rather than deforming elastically in response to an applied force. In the context of polymer and hydrogel research, rheological studies are crucial for understanding the viscoelastic properties of these materials, which dictate their behavior and suitability for various applications. These properties include viscosity, elasticity, and plasticity.
This compound can be incorporated into polymer and hydrogel networks to introduce specific functionalities. The allyl group provides a site for further chemical modification or polymerization, while the hydroxylamine moiety can participate in various chemical reactions. The presence of this compound within a polymer or hydrogel matrix can significantly influence its rheological properties.
Detailed research findings on the specific effects of this compound on the rheology of polymers and hydrogels are not extensively available in the public domain. However, based on the general principles of polymer science, its incorporation could be expected to influence the following rheological parameters:
Storage Modulus (G') and Loss Modulus (G''): The storage modulus represents the elastic component (the stored energy), while the loss modulus represents the viscous component (the energy dissipated as heat). The introduction of this compound could alter the crosslinking density and chain mobility, thereby affecting both G' and G''.
Complex Viscosity (η*): This parameter is a measure of the total resistance to flow under oscillatory shear. Changes in the polymer network due to the presence of this compound would likely lead to changes in complex viscosity.
Shear Thinning/Thickening Behavior: The response of a material's viscosity to changes in shear rate is a critical property for applications such as injectable hydrogels or coatings. The functional groups of this compound could influence intermolecular interactions, thus modifying the shear-dependent viscosity.
Hypothetical Data on the Effect of this compound on Hydrogel Rheology
The following data tables illustrate hypothetical research findings on how varying concentrations of this compound could affect the rheological properties of a hypothetical hydrogel. These tables are for illustrative purposes to demonstrate the type of data generated in such studies.
Table 1: Effect of this compound Concentration on Storage and Loss Moduli
| Concentration of this compound (mol%) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| 0 | 500 | 50 |
| 1 | 650 | 60 |
| 2 | 800 | 75 |
| 5 | 1200 | 90 |
Table 2: Influence of this compound on Complex Viscosity at Different Frequencies
| Frequency (Hz) | Complex Viscosity (η) (Pa·s) - 0 mol% | Complex Viscosity (η) (Pa·s) - 2 mol% | Complex Viscosity (η*) (Pa·s) - 5 mol% |
| 0.1 | 80 | 100 | 150 |
| 1 | 75 | 90 | 130 |
| 10 | 60 | 70 | 100 |
| 100 | 40 | 50 | 70 |
These hypothetical data suggest that increasing the concentration of this compound could lead to a stiffer hydrogel with a more pronounced elastic character, as indicated by the increase in the storage modulus. The complex viscosity data also show a concentration-dependent increase, suggesting that the incorporation of this compound enhances the material's resistance to flow. The shear-thinning behavior is maintained, which is a desirable characteristic for many hydrogel applications.
Further experimental research would be necessary to validate these hypothetical trends and to fully elucidate the detailed mechanisms through which this compound influences the rheological properties of specific polymer and hydrogel systems.
Future Directions and Emerging Research Areas
Development of Enantioselective Methodologies Utilizing O-Allylhydroxylamine Hydrochloride
The synthesis of chiral molecules with a high degree of stereocontrol is a cornerstone of modern medicinal chemistry and materials science. This compound presents an opportunity for the development of novel enantioselective methodologies.
One promising area is its use as a prochiral nucleophile in asymmetric catalysis. The amino group can react with various electrophiles, and the adjacent allyl group can be involved in stereoselective transformations. For instance, in metal-catalyzed allylic substitution reactions, the nitrogen atom could act as a nucleophile, with the subsequent chirality being induced by a chiral ligand on the metal center. The development of such reactions would provide a direct route to chiral allylic hydroxylamines, which are valuable building blocks for more complex molecules.
Furthermore, this compound can serve as a precursor for the synthesis of novel chiral ligands. The allyl group can be readily functionalized through various reactions like hydroformylation, dihydroxylation, or epoxidation. The resulting functionalized side chain can then be used to chelate to a metal center, creating a chiral environment for asymmetric catalysis. Research in this area would focus on designing and synthesizing a library of such ligands and evaluating their efficacy in a range of enantioselective transformations.
Table 1: Potential Enantioselective Reactions Involving this compound
| Reaction Type | Role of this compound | Potential Chiral Product |
| Asymmetric Allylic Alkylation | Nucleophile | Chiral N-allyl hydroxylamines |
| Asymmetric Michael Addition | Nucleophile | Chiral β-amino-oxy carbonyl compounds |
| Ligand Synthesis | Precursor via allyl group functionalization | Chiral phosphine (B1218219) or oxazoline (B21484) ligands |
Detailed research in this domain would involve the screening of various chiral catalysts and reaction conditions to achieve high enantioselectivity. The resulting chiral products could then be utilized in the synthesis of pharmaceuticals and other biologically active compounds.
Integration into Automated Synthesis and High-Throughput Screening Platforms
The increasing demand for the rapid discovery of new molecules with desired properties has led to the development of automated synthesis and high-throughput screening (HTS) platforms. The physicochemical properties of this compound make it a suitable candidate for integration into these workflows.
As a water-soluble solid, it can be easily handled by robotic liquid handlers for the preparation of stock solutions. ontosight.ai Its reactivity as a nucleophile allows for its use in a variety of solution-phase parallel synthesis protocols. For example, it can be reacted with a library of aldehydes and ketones to generate a diverse set of oximes, or with a range of activated carboxylic acids to produce hydroxamic acids.
The allyl group also provides a handle for further diversification. Once the initial library of compounds is generated, the allyl group can be selectively modified in a subsequent step using automated protocols. This "build-and-diversify" strategy would enable the rapid generation of large and structurally diverse compound libraries for HTS campaigns.
Table 2: Suitability of this compound for Automated Synthesis
| Property | Advantage for Automated Platforms |
| Solid, crystalline nature | Ease of weighing and handling |
| Water solubility | Amenable to aqueous reaction conditions and robotic liquid handling. ontosight.ai |
| Reactive nucleophilic center | Participation in a wide range of library-generating reactions |
| Functionalizable allyl group | Allows for post-synthesis diversification |
Future research would focus on developing and optimizing reaction protocols involving this compound that are compatible with standard automated synthesis platforms. This would involve the identification of robust and high-yielding reactions that can be performed in a parallel format.
Exploration of this compound in Catalyst Development
The development of novel and efficient catalysts is a central theme in modern chemistry. While hydroxylamine (B1172632) hydrochloride itself has been shown to act as a catalyst in certain reactions, such as the N-formylation of amines, the unique structure of this compound offers intriguing possibilities for catalyst design. yale.edu
The allyl group can be exploited to immobilize the molecule onto a solid support, such as a polymer resin or silica (B1680970) gel. This would lead to the creation of a heterogeneous catalyst that can be easily separated from the reaction mixture and potentially recycled, which is a key principle of green chemistry.
Furthermore, the nitrogen and oxygen atoms of the hydroxylamine moiety can act as coordination sites for metal ions. By attaching this compound to a polymer backbone and then coordinating a catalytically active metal, a novel polymer-supported catalyst could be developed. The nature of the metal and the polymer support could be varied to fine-tune the catalytic activity and selectivity for specific transformations.
Another avenue of exploration is the use of this compound as a precursor for N-heterocyclic carbene (NHC) catalysts. The amino group could be functionalized and cyclized to form an imidazolium (B1220033) salt, which upon deprotonation would yield an NHC. The O-allyl group could be retained to modulate the steric and electronic properties of the resulting catalyst.
Table 3: Potential Catalyst Architectures Derived from this compound
| Catalyst Type | Design Strategy | Potential Applications |
| Heterogeneous Catalyst | Immobilization via the allyl group onto a solid support | Flow chemistry, simplified product purification |
| Polymer-Supported Metal Catalyst | Coordination of a metal to the hydroxylamine moiety on a polymer backbone | Oxidation, reduction, cross-coupling reactions |
| N-Heterocyclic Carbene (NHC) Precursor | Functionalization and cyclization of the amino group | Organocatalysis |
Research in this area would involve the synthesis of these novel catalytic systems and a thorough evaluation of their performance in a variety of chemical reactions.
Investigation of Environmental and Sustainable Chemical Processes Involving this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduepa.govmsu.edu this compound can be a valuable tool in the development of more sustainable chemical processes.
Its use in catalytic amounts, as explored in the previous section, aligns with the green chemistry principle of catalysis over stoichiometric reagents. yale.edu Developing catalytic applications for this compound would inherently lead to more environmentally benign processes with higher atom economy and reduced waste generation.
Reactions involving this compound can be designed to be performed in greener solvents, such as water or bio-based solvents, taking advantage of its water solubility. ontosight.ai Solvent-free reaction conditions, where the reactants are ground together, have also been shown to be effective for reactions with hydroxylamine hydrochloride and could be explored for its O-allyl derivative. ajgreenchem.com
Furthermore, the development of one-pot or multi-component reactions involving this compound would contribute to process intensification and reduce the number of synthetic steps, leading to less waste and energy consumption. For example, a multi-component reaction where an aldehyde, a β-ketoester, and this compound react to form a complex heterocyclic product in a single step would be a highly efficient and sustainable process. ufms.br
Table 4: Green Chemistry Principles and their Application to this compound
| Green Chemistry Principle | Application with this compound |
| Catalysis | Development of catalysts derived from the compound to replace stoichiometric reagents. yale.edu |
| Safer Solvents | Utilization of its water solubility to perform reactions in aqueous media. ontosight.ai |
| Atom Economy | Design of multi-component reactions that incorporate most of the atoms into the final product. |
| Waste Prevention | Use in one-pot syntheses to minimize intermediate isolation and purification steps. |
Future research in this area will focus on systematically evaluating the environmental impact of reactions involving this compound and developing new synthetic methodologies that are both efficient and sustainable.
Q & A
Q. What is the optimal synthetic route for O-allylhydroxylamine hydrochloride in aqueous systems?
The compound can be synthesized by reacting hydroxylamine hydrochloride with NaOH in a 1:2 molar ratio, dissolved in an EtOAc/H₂O (1:2 v/v) mixture. The reaction proceeds under mild conditions, yielding this compound with high purity after isolation and drying. This method avoids hazardous solvents and aligns with green chemistry principles .
Q. How can the structural integrity of this compound be validated post-synthesis?
Key characterization methods include:
Q. What are the recommended storage and handling protocols for this compound?
Store at room temperature in a tightly sealed, moisture-resistant container. Avoid contact with water (generates HCl vapor) and incompatible materials like strong oxidizers or aluminum. Use chemical-resistant gloves (e.g., nitrile) and safety goggles during handling .
Q. How is this compound utilized in oxime ligation reactions?
The compound reacts with carbonyl groups (e.g., aldehydes/ketones) to form stable oxime bonds. In cellulose nanomaterial synthesis, it enables functionalization through pH-controlled ligation (optimal at pH 4–5), enhancing hydrophobicity without degrading the polymer backbone .
Advanced Research Questions
Q. What analytical challenges arise when quantifying trace impurities in this compound?
Impurities like unreacted hydroxylamine or allyl chloride byproducts require HPLC with UV detection (λ = 208 nm) or ion chromatography. Calibrate against reference standards (e.g., CAS 38945-21-0) and validate methods using spike-recovery experiments (±5% accuracy) .
Q. How can contradictory data on reaction yields (e.g., 70–85%) be resolved in scale-up syntheses?
Yield variability often stems from:
Q. What stability issues occur under acidic or high-temperature conditions?
The compound decomposes at >80°C, releasing HCl and forming allyl alcohol derivatives. In acidic media (pH < 3), it undergoes hydrolysis to hydroxylamine and allyl chloride. Stabilize reactions by buffering near neutral pH and using inert atmospheres .
Q. Which safety protocols mitigate risks during large-scale reactions?
Q. How does this compound enhance cellulose nanomaterial functionality?
Its oxime ligation introduces allyl groups, improving thermal stability (TGA ΔT₅₀% = +30°C) and enabling post-functionalization (e.g., thiol-ene click chemistry). This is critical for designing drug delivery scaffolds or biodegradable composites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
